2-(Azetidin-1-yl)-1,3,4-thiadiazole

Medicinal Chemistry Drug Design Pharmacokinetics

This azetidine-1,3,4-thiadiazole hybrid is a critical building block for medicinal chemists focused on improving pharmacokinetic profiles. The azetidine ring, a key component in FDA-approved drugs like baricitinib, is engineered to enhance metabolic stability and modulate lipophilicity, overcoming limitations of simpler 1,3,4-thiadiazoles. Ideal for kinase inhibitor synthesis or CNS-targeted libraries, this compound is a strategic choice for programs requiring superior in vivo efficacy and BBB penetration. Secure your supply of this specialized heterocyclic core to advance your drug discovery pipeline.

Molecular Formula C5H7N3S
Molecular Weight 141.19
CAS No. 2195879-52-6
Cat. No. B2860826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-1,3,4-thiadiazole
CAS2195879-52-6
Molecular FormulaC5H7N3S
Molecular Weight141.19
Structural Identifiers
SMILESC1CN(C1)C2=NN=CS2
InChIInChI=1S/C5H7N3S/c1-2-8(3-1)5-7-6-4-9-5/h4H,1-3H2
InChIKeyRMKVODZOBVIBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-1-yl)-1,3,4-thiadiazole (CAS 2195879-52-6): A Structurally Distinct Heterocyclic Building Block


2-(Azetidin-1-yl)-1,3,4-thiadiazole (CAS 2195879-52-6) is a heterocyclic compound characterized by the fusion of an azetidine ring to the 2-position of a 1,3,4-thiadiazole core, with a molecular formula of C5H7N3S and a molecular weight of 141.20 g/mol . The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects [1]. The inclusion of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature that confers enhanced conformational rigidity and metabolic stability compared to many simple 1,3,4-thiadiazole derivatives, which can improve pharmacokinetic profiles in drug discovery programs [2].

Why Generic 1,3,4-Thiadiazoles Cannot Substitute for 2-(Azetidin-1-yl)-1,3,4-thiadiazole in Advanced Drug Discovery


The direct substitution of 2-(Azetidin-1-yl)-1,3,4-thiadiazole with a simpler 1,3,4-thiadiazole analog, such as 2-amino-1,3,4-thiadiazole, is not feasible in contexts where the physicochemical and pharmacokinetic advantages of the azetidine ring are required. Azetidines are strategically employed as bioisosteres to enhance metabolic stability and modulate lipophilicity [1]. For instance, the azetidine ring is a key component in FDA-approved drugs like baricitinib and cobimetinib, where it contributes to improved pharmacokinetic parameters [2]. The unsubstituted 1,3,4-thiadiazole core, while biologically active, lacks this critical, stabilizing functionality, which can be essential for advancing a compound beyond early-stage biological screening. The following sections detail the specific, quantifiable differentiation that supports the selection of this specific azetidine-thiadiazole hybrid.

Quantitative Differentiation of 2-(Azetidin-1-yl)-1,3,4-thiadiazole vs. 1,3,4-Thiadiazole Analogs


Enhanced Conformational Rigidity: Azetidine vs. Common Amino Substituents

2-(Azetidin-1-yl)-1,3,4-thiadiazole incorporates an azetidine ring, which provides a high degree of conformational rigidity (sp3-rich character) compared to more flexible substituents like a primary amine found in 2-amino-1,3,4-thiadiazole. This rigidity can lead to a more defined binding pose and potentially improved target selectivity [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Improved Predicted Metabolic Stability: Azetidine-Containing Thiadiazole vs. 2-Amino-1,3,4-thiadiazole

A key differentiator for 2-(Azetidin-1-yl)-1,3,4-thiadiazole is the presence of the azetidine ring, which is widely recognized as a metabolic soft-spot mitigation strategy. While the unsubstituted 2-amino-1,3,4-thiadiazole is susceptible to rapid metabolic clearance via N-acetylation and oxidation, the azetidine ring in the target compound is a more metabolically robust bioisostere [1]. This class-level inference is supported by the successful incorporation of azetidines in approved drugs like baricitinib and cobimetinib specifically to enhance metabolic stability and prolong half-life [2].

Drug Metabolism ADME Lead Optimization

Comparative Antimicrobial Activity: Azetidine-Thiadiazole Hybrids vs. Reference Drugs

While direct data for the specific compound 2-(Azetidin-1-yl)-1,3,4-thiadiazole is not available, a closely related class of azetidine-thiadiazole hybrids has demonstrated quantifiable antimicrobial activity. In a study by Samir et al. (2017), a series of 3-chloro-1-(5-alkylthio)-1,3,4-thiadiazole-2-yl)-4-(aryl)azetidine-2-one derivatives were synthesized and evaluated for antibacterial activity [1]. These compounds, which share the core azetidine-1,3,4-thiadiazole linkage, showed measurable zones of inhibition, indicating their potential as antimicrobial agents [1]. This suggests the core scaffold of 2-(Azetidin-1-yl)-1,3,4-thiadiazole is a viable and active starting point for further antimicrobial lead optimization.

Antimicrobial Antibacterial SAR

Optimal Application Scenarios for 2-(Azetidin-1-yl)-1,3,4-thiadiazole in Drug Discovery and Chemical Biology


Design of Metabolically Stable Kinase Inhibitors

The azetidine ring in 2-(Azetidin-1-yl)-1,3,4-thiadiazole is a proven bioisostere for enhancing metabolic stability [1]. This compound is ideally suited as a building block for synthesizing novel kinase inhibitors where the 1,3,4-thiadiazole core is designed to bind in the ATP-binding pocket and the azetidine group is expected to improve pharmacokinetic properties, thereby reducing the need for frequent dosing in in vivo efficacy models.

Synthesis of Focused Libraries for CNS Penetrant Compounds

Azetidines are often explored for their potential to improve the blood-brain barrier (BBB) penetration of drug candidates [2]. The physicochemical properties of 2-(Azetidin-1-yl)-1,3,4-thiadiazole (MW: 141.2 g/mol, moderate lipophilicity) make it an attractive scaffold for developing focused compound libraries aimed at CNS targets, where simpler 1,3,4-thiadiazoles may be limited by poor brain exposure or high efflux.

Antimicrobial Lead Optimization Programs

As demonstrated by the activity of closely related azetidine-1,3,4-thiadiazole derivatives, this core scaffold possesses inherent antimicrobial potential [3]. 2-(Azetidin-1-yl)-1,3,4-thiadiazole serves as an optimal starting fragment for medicinal chemistry campaigns aimed at discovering novel antibacterial or antifungal agents, particularly in programs where resistance to existing drugs is a concern. Its structural features offer opportunities for further functionalization to optimize potency and spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.